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Compound of Interest

Compound Name: Fmoc-Gly(allyl)-OH

Cat. No.: B557544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Gly(allyl)-OH, a key building block

in modern peptide chemistry. It details the compound's structure, chemical properties, and

provides comprehensive experimental protocols for its synthesis and application in solid-phase

peptide synthesis (SPPS). This document is intended to serve as a valuable resource for

researchers and professionals engaged in peptide synthesis and drug development, offering

the detailed information necessary for the successful application of this versatile amino acid

derivative.

Core Compound Structure and Properties
Fmoc-Gly(allyl)-OH, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-

enoic acid, is a derivative of the amino acid glycine. It features a fluorenylmethoxycarbonyl

(Fmoc) protecting group on the amine and a unique allyl group on the side chain. This

combination of features makes it a valuable tool for the synthesis of complex peptides and

peptidomimetics.[1][2][3][4][5] The Fmoc group provides a base-labile protecting strategy

essential for SPPS, while the allyl side chain offers a site for orthogonal chemical modifications.

The fundamental properties of Fmoc-L-Gly(allyl)-OH are summarized in the table below.
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Property Value

Molecular Formula C₂₀H₁₉NO₄[1][6]

Molecular Weight 337.37 g/mol [1][6]

CAS Number (L-form) 146549-21-5[1][7]

CAS Number (D-form) 170642-28-1[3]

Appearance White to off-white powder or crystals[7]

Melting Point 134-140 °C[7]

Solubility
Soluble in common organic solvents such as

DMF and DMSO.

Storage 2-8°C[7]

Synthesis of Fmoc-Gly(allyl)-OH
The synthesis of Fmoc-Gly(allyl)-OH is a two-step process that begins with the synthesis of

the unprotected amino acid, L-allylglycine, followed by the protection of the amino group with

an Fmoc moiety.

Synthesis of L-Allylglycine
A common method for the synthesis of L-allylglycine involves the alkylation of a glycine enolate

equivalent with allyl bromide. Chiral auxiliaries are often employed to ensure the stereospecific

formation of the L-enantiomer.

Experimental Protocol: Synthesis of L-Allylglycine

Materials: Diethyl acetamidomalonate, sodium ethoxide, allyl bromide, hydrochloric acid.

Procedure:

Diethyl acetamidomalonate is reacted with sodium ethoxide in absolute ethanol to

generate the corresponding enolate.
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Allyl bromide is added to the reaction mixture, and the solution is refluxed to facilitate the

alkylation of the malonate.

The resulting diethyl allylacetamidomalonate is then hydrolyzed and decarboxylated by

heating with concentrated hydrochloric acid.

The crude L-allylglycine is purified by recrystallization.

Fmoc Protection of L-Allylglycine
Once L-allylglycine is obtained, the amino group is protected using Fmoc-chloride or Fmoc-

succinimide.

Experimental Protocol: Fmoc Protection of L-Allylglycine

Materials: L-allylglycine, 9-fluorenylmethyl chloroformate (Fmoc-Cl), sodium bicarbonate,

dioxane, water, diethyl ether, hydrochloric acid.

Procedure:

L-allylglycine is dissolved in a 10% solution of sodium bicarbonate in water.

The solution is cooled in an ice bath, and a solution of Fmoc-Cl in dioxane is added

dropwise with vigorous stirring.

The reaction mixture is stirred overnight at room temperature.

The aqueous solution is washed with diethyl ether to remove any unreacted Fmoc-Cl and

byproducts.

The aqueous layer is acidified to a pH of 2 with 1 M HCl, leading to the precipitation of the

Fmoc-protected amino acid.

The precipitate is collected by filtration, washed with cold water, and dried under vacuum

to yield Fmoc-Gly(allyl)-OH.
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Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-Gly(allyl)-OH is a versatile building block for SPPS, enabling the introduction of an

orthogonally protected functional handle into the peptide chain. The general workflow for

incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support is

illustrated below.

Resin with N-terminal Fmoc Fmoc Deprotection
(20% Piperidine in DMF) Wash (DMF)

Coupling of
Fmoc-Gly(allyl)-OH

(HBTU/DIEA in DMF)
Wash (DMF) Repeat Cycle

Click to download full resolution via product page

Caption: General workflow for the incorporation of Fmoc-Gly(allyl)-OH in SPPS.

Detailed SPPS Protocol
Experimental Protocol: Incorporation of Fmoc-Gly(allyl)-OH into a Peptide Sequence

Materials: Rink Amide resin, 20% piperidine in N,N-dimethylformamide (DMF), Fmoc-
Gly(allyl)-OH, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

(HBTU), N,N-Diisopropylethylamine (DIEA), DMF.

Procedure:

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction

vessel.

Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in

DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-

terminal Fmoc protecting group of the preceding amino acid.

Washing: The resin is thoroughly washed with DMF (5 times) to remove piperidine and

byproducts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b557544?utm_src=pdf-body
https://www.benchchem.com/product/b557544?utm_src=pdf-body-img
https://www.benchchem.com/product/b557544?utm_src=pdf-body
https://www.benchchem.com/product/b557544?utm_src=pdf-body
https://www.benchchem.com/product/b557544?utm_src=pdf-body
https://www.benchchem.com/product/b557544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coupling: A solution of Fmoc-Gly(allyl)-OH (3 equivalents), HBTU (2.9 equivalents), and

DIEA (6 equivalents) in DMF is prepared and added to the resin. The reaction is allowed to

proceed for 2 hours at room temperature with gentle agitation.

Washing: The coupling solution is drained, and the resin is washed with DMF (3 times)

and dichloromethane (DCM) (3 times) to remove excess reagents. The cycle of

deprotection and coupling is repeated for the subsequent amino acids in the peptide

sequence.

On-Resin Modification of the Allyl Side Chain
The allyl group of the incorporated allylglycine residue serves as a versatile handle for various

on-resin chemical modifications, enabling the synthesis of complex peptide structures such as

cyclic peptides and peptidomimetics.

On-Resin Allyl Deprotection
The allyl group can be selectively removed on-resin using a palladium(0) catalyst.

Experimental Protocol: On-Resin Allyl Deprotection

Materials: Peptide-resin containing an allylglycine residue,

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], phenylsilane (PhSiH₃),

dichloromethane (DCM).

Procedure:

The peptide-resin is swelled in DCM under an inert atmosphere (e.g., argon or nitrogen).

A solution of Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (20 equivalents) in DCM is added to

the resin.

The reaction is gently agitated for 2 hours at room temperature.

The resin is washed thoroughly with DCM, a solution of sodium diethyldithiocarbamate in

DMF (to scavenge residual palladium), and finally with DMF and DCM.

On-Resin Cyclization
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Following allyl deprotection, the newly exposed functional group on the side chain can be

reacted with another functional group on the peptide to form a cyclic structure. The workflow

below illustrates the on-resin cyclization of a peptide containing an allylglycine residue.

Linear Peptide on Resin
with Allyl and another

Orthogonal Protecting Group

Allyl Deprotection
(Pd(PPh₃)₄, PhSiH₃)

Orthogonal Group
Deprotection

On-Resin Cyclization
(e.g., Lactamization)

Cleavage from Resin
and Global Deprotection

Cyclic Peptide
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Caption: Workflow for on-resin peptide cyclization utilizing an allylglycine residue.

Conclusion
Fmoc-Gly(allyl)-OH is a highly valuable and versatile building block for advanced peptide

synthesis. Its unique structure allows for the straightforward incorporation of a reactive handle

into peptide chains, which can be subsequently modified to generate complex architectures

such as cyclic and branched peptides. The detailed protocols provided in this guide are
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intended to facilitate the effective use of Fmoc-Gly(allyl)-OH in research and development,

ultimately contributing to the advancement of peptide-based therapeutics and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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